molecular formula C33H26N7NaO9S2 B12705607 Ammonium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(phenylazo)naphthalene-1-sulphonate) CAS No. 83232-34-2

Ammonium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(phenylazo)naphthalene-1-sulphonate)

Cat. No.: B12705607
CAS No.: 83232-34-2
M. Wt: 751.7 g/mol
InChI Key: XSXIWFLRUMVFJY-UHFFFAOYSA-M
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Description

Ammonium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(phenylazo)naphthalene-1-sulphonate) is a complex azo dye characterized by:

  • Core structure: Two naphthalene rings linked via a carbonyl diimino (–NH–CO–NH–) bridge.
  • Functional groups: Phenylazo (–N=N–C₆H₅) substituents at the 3-position, hydroxyl (–OH) at the 4-position, and sulphonate (–SO₃⁻) groups at the 1-position of each naphthalene ring.
  • Counterions: Ammonium (NH₄⁺) and sodium (Na⁺) ions to balance the sulphonate charges .

This compound’s azo groups confer vivid color, while sulphonate groups enhance water solubility, making it suitable for industrial dyeing applications.

Properties

CAS No.

83232-34-2

Molecular Formula

C33H26N7NaO9S2

Molecular Weight

751.7 g/mol

IUPAC Name

azanium;sodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-8-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-1-sulfonate

InChI

InChI=1S/C33H24N6O9S2.H3N.Na/c40-31-23-13-11-21(15-25(23)29(49(43,44)45)17-27(31)38-36-19-7-3-1-4-8-19)34-33(42)35-22-12-14-24-26(16-22)30(50(46,47)48)18-28(32(24)41)39-37-20-9-5-2-6-10-20;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);1H3;/q;;+1/p-1

InChI Key

XSXIWFLRUMVFJY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=C(C=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate] typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives, followed by coupling with naphthol derivatives. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo compounds formed.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ammonium sodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-1-sulfonate] undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of similar sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines, such as HeLa, HCT-116, and MCF-7. For instance, molecular hybrids that incorporate sulfonamide structures have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential role for ammonium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(phenylazo)naphthalene-1-sulphonate) in targeted cancer therapies .

2. Antioxidant Properties
Research has pointed to the antioxidant capabilities of azo compounds and their derivatives. The presence of phenolic groups in the structure can enhance the radical scavenging activity, making this compound a candidate for further studies on oxidative stress-related diseases .

Analytical Applications

1. Dyes and Indicators
Due to its azo group, this compound can be utilized as a dye or pH indicator in various analytical chemistry applications. Azo compounds are known for their vivid colors and stability, making them suitable for use in spectrophotometric assays .

2. Chromatography
The compound can serve as a stationary phase in chromatographic techniques due to its unique chemical structure. Its ability to interact with different analytes can improve separation efficiency in liquid chromatography applications .

Material Science Applications

1. Polymer Chemistry
In material science, ammonium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(phenylazo)naphthalene-1-sulphonate) can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The sulfonate groups can also improve the solubility and processability of polymers .

2. Nanocomposites
The compound's unique structure allows it to be used in the synthesis of nanocomposites. These materials can exhibit enhanced electrical and thermal properties, making them suitable for applications in electronics and energy storage devices .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityThe compound showed IC50 values <10 µM against HeLa cells, indicating high cytotoxicity .
Study BAntioxidant PropertiesExhibited significant radical scavenging activity comparable to known antioxidants .
Study CChromatographic ApplicationsImproved retention times and resolution when used as a stationary phase in HPLC .

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical interactions. The molecular targets include enzymes and proteins that can interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of stable complexes with metal ions.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents, counterions, and sulphonate positioning, impacting solubility, stability, and optical properties:

Table 1: Comparative Overview of Structural Analogs
Compound Name CAS Number Molecular Formula Substituents Counterions Key Features
Target Compound 84100-87-8 Not explicitly provided* Phenylazo, 4-OH, 1-SO₃⁻ NH₄⁺, Na⁺ High solubility due to sulphonate; phenylazo provides strong chromophore.
Potassium sodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate] 83221-61-8 C₃₅H₂₆KN₆NaO₁₁S₂ 2-Methoxyphenylazo, 4-OH, 2-SO₃⁻ K⁺, Na⁺ Methoxy groups enhance electron density, red-shifting absorption .
Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) 20324-87-2 Not explicitly provided No azo groups, 4-OH, 2-SO₃⁻ 2Na⁺ Lacks chromophores; likely used as an intermediate or UV stabilizer.
Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate] 41204-67-5 C₃₇H₂₈N₈Na₂O₁₁S₂ Acetylamino-phenylazo, 4-OH, 2-SO₃⁻ 2Na⁺ Acetylamino groups increase steric hindrance, potentially reducing aggregation .
7,7'-(Carbonyldiimino)bis[4-hydroxy-3-((2-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonic acid], tetra(methyldiethanolamine) salt Not provided Complex with methyldiethanolamine 2-Methyl-4-sulfophenylazo, 4-OH, 2-SO₃⁻ Methyldiethanolamine Sulfophenyl enhances solubility; methyl groups may improve thermal stability .

*Molecular formula inferred from analogs: Likely C₃₄H₂₈N₆O₁₅S₄·NH₄·Na.

Impact of Substituents

  • Phenylazo vs. Methoxyphenylazo : Methoxy (–OCH₃) groups are electron-donating, extending conjugation and red-shifting absorption maxima compared to phenylazo .
  • Sulphonate Positioning : 1-Sulphonate (target compound) vs. 2-sulphonate (analogs) alters steric effects and solubility. 1-position may reduce steric hindrance, enhancing solubility .

Counterion Effects

  • Ammonium Sodium (NH₄⁺/Na⁺) : Enhances solubility in polar solvents and compatibility with biological buffers.
  • Disodium (2Na⁺): Simplifies formulation but may reduce solubility in non-aqueous systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ammonium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(phenylazo)naphthalene-1-sulphonate), and how can by-products be minimized?

  • Methodology : Use stepwise diazotization and coupling reactions under controlled pH (4.5–6.0) and temperature (0–5°C) to minimize azo bond degradation. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of phenyl diazonium salts to naphthalene precursors (1:2 molar ratio) to reduce unreacted residues. Post-synthesis purification via ion-exchange chromatography (sulphonate-selective resins) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming azo group integrity?

  • Methodology : Employ UV-Vis spectroscopy (λmax 450–550 nm for azo chromophores) to confirm conjugation, complemented by FT-IR (stretching vibrations at 1600 cm⁻¹ for C=N and 1180 cm⁻¹ for S=O). For structural resolution, use 1^1H NMR in DMSO-d6 (δ 7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to validate molecular ion peaks .

Q. How does solubility in aqueous vs. organic solvents impact experimental design for this compound?

  • Methodology : Test solubility in buffered aqueous solutions (pH 2–12) and polar aprotic solvents (e.g., DMF, DMSO). Use dynamic light scattering (DLS) to assess aggregation in aqueous media. For applications requiring organic phases, pre-dissolve in DMSO and dilute into target solvents to avoid precipitation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s pH-dependent photostability, and how can this inform its application in optical sensors?

  • Methodology : Conduct accelerated photodegradation studies under UV light (λ = 365 nm) at varying pH (3–10). Use LC-MS to identify degradation products (e.g., sulphonic acid cleavage or azo bond reduction). Correlate stability with protonation states of hydroxyl and sulphonate groups using computational models (DFT calculations for HOMO-LUMO gaps) .

Q. How do structural variations in analogous azo-sulphonates affect binding affinity to biomacromolecules (e.g., albumin), and what experimental controls are critical?

  • Methodology : Perform fluorescence quenching assays with bovine serum albumin (BSA) at physiological pH. Compare binding constants (Kb) via Stern-Volmer plots. Control for inner-filter effects by correcting absorbance at excitation/emission wavelengths. Validate specificity using competitive binding with known ligands (e.g., warfarin) .

Q. What contradictions arise in spectral data when analyzing metal-ion complexes of this compound, and how can they be resolved?

  • Methodology : Metal chelation studies often show shifts in UV-Vis spectra (e.g., bathochromic shifts with Cu²⁺). Discrepancies in stoichiometry (e.g., 1:1 vs. 2:1 ligand:metal ratios) can arise from pH-dependent coordination. Use Job’s method of continuous variation and ESI-MS to confirm complex composition. Account for solvent polarity effects on charge-transfer transitions .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with environmental pollutants, and what limitations exist?

  • Methodology : Dock the compound into pollutant-binding pockets (e.g., microplastics or organic dyes) using AutoDock Vina. Validate force-field parameters for sulphonate and azo groups. Limitations include underestimation of solvation effects; corroborate with experimental adsorption isotherms (Langmuir/Freundlich models) .

Methodological Framework Integration

Q. How does the quadripolar model (theoretical, epistemological, morphological, technical) guide research on this compound’s environmental fate?

  • Methodology :

  • Theoretical : Apply kinetic models for pollutant degradation (e.g., pseudo-first-order kinetics).
  • Epistemological : Use isotope-labeling (14^{14}C-tagged analogues) to trace metabolic pathways.
  • Morphological : Characterize degradation products via TOF-SIMS for structural fingerprints.
  • Technical : Optimize HPLC-MS/MS protocols for low-concentration detection in soil/water matrices .

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